molecular formula C12H16O3 B13984420 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol

Cat. No.: B13984420
M. Wt: 208.25 g/mol
InChI Key: FXQDGLHWPATGRF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is a cyclobutane derivative featuring a benzyloxy group at the 3-position and a hydroxymethyl substituent at the 1-position.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(hydroxymethyl)-3-phenylmethoxycyclobutan-1-ol

InChI

InChI=1S/C12H16O3/c13-9-12(14)6-11(7-12)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2

InChI Key

FXQDGLHWPATGRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the photoinduced electron transfer reaction of oxygenated alkenes to form cyclobutane adducts with complete regiocontrol . This method ensures the formation of cyclobutane derivatives with trans stereochemistry, which is crucial for the desired properties of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced cycloaddition reactions, such as the thermally promoted intramolecular cycloaddition of cyclohexadienone-tethered allenes . This method is environmentally friendly and offers high regioselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Aromatic Backbones

Compound A: 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol (CAS: Not specified)

  • Structure: Contains a phenyl ring substituted with benzyloxy and hydroxymethyl groups, coupled with a tertiary aminoethanol chain.
  • This structural variance enhances its stability in aqueous formulations, as evidenced by pharmacopeial compliance in sterility tests (pH 3.5–4.5) and particulate matter standards .
  • Applications : Likely used in injectable formulations due to stringent particulate and sterility requirements .

Compound B: (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanol (CAS: 56796-66-8)

  • Structure: Similar to Compound A but includes a stereochemical center (1RS configuration) and a tert-butylamino group.
  • This compound is classified as an impurity (Imp. I(EP)) in pharmaceutical analysis, highlighting the importance of structural precision in drug manufacturing .

Cyclobutane-Based Analogues

Compound C : 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride (CAS: 1303510-64-6)

  • Structure : Shares the 3-benzyloxycyclobutane motif but replaces the hydroxymethyl and hydroxyl groups with a sulfonyl chloride.
  • Key Differences : The sulfonyl chloride group confers high reactivity, making it a key intermediate for sulfonamide synthesis. In contrast, the target compound’s hydroxyl groups enhance hydrophilicity and reduce electrophilicity, favoring different synthetic pathways .

Compound D : 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol (CAS: 17139-85-4)

  • Structure : Differs by the addition of two methyl groups at the 2-position of the cyclobutane ring.
  • The absence of a hydroxymethyl group decreases polarity, as reflected in its higher molecular weight (206.28 g/mol vs. ~208 g/mol for the target compound) and likely lower aqueous solubility .

Functional Group Impact on Properties

Property Target Compound Compound C (Sulfonyl Chloride) Compound D (Dimethyl Derivative)
Reactivity Moderate (hydroxyl groups) High (electrophilic chloride) Low (steric hindrance)
Solubility Polar solvents Organic solvents Lipophilic solvents
Applications Pharmaceutical intermediate Sulfonamide synthesis Sterically hindered intermediates

Research Findings and Implications

  • Pharmacopeial Relevance : Analogs like Compound A and B undergo rigorous quality control (e.g., particulate matter testing), suggesting that the target compound’s synthesis must prioritize purity to avoid analogous impurities .
  • Synthetic Utility : The reactivity of Compound C contrasts with the target compound’s stability, underscoring the role of functional groups in directing synthetic routes .
  • Steric Effects: Compound D’s dimethyl substitution highlights how minor structural changes can significantly alter physicochemical behavior, a critical consideration in drug design .

Biological Activity

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

  • Molecular Formula : C11H14O2
  • Molecular Weight : 194.23 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a cyclobutane ring substituted with a benzyloxy and hydroxymethyl group, which may influence its interaction with biological targets.

Synthesis

The synthesis of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol can be accomplished through several methods, including:

  • Nucleophilic Substitution : Utilizing benzylic alcohols in the presence of acids to promote the formation of the benzyloxy group on the cyclobutane core.
  • Hydroxymethylation : Introducing a hydroxymethyl group through formaldehyde or related reagents under controlled conditions.

The biological activity of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol appears to be linked to its ability to interact with specific receptors and enzymes. Studies indicate that compounds with similar structures can act as:

  • Adenosine Receptor Agonists : They may exhibit selectivity towards A1 adenosine receptors, which are involved in various physiological processes including pain modulation and cardiovascular regulation .

Study 1: Adenosine Receptor Interaction

A study examined the structure-activity relationship (SAR) of benzyloxy derivatives, highlighting that modifications at the aromatic ring significantly affect receptor binding affinity and selectivity. The findings suggest that 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol may possess similar properties, warranting further investigation into its pharmacodynamics and therapeutic potential .

Study 2: Topoisomerase Inhibition

In a comparative analysis of various hydroxymethyl-substituted compounds, it was found that those with strategic substitutions exhibited marked antiproliferative activity. This indicates that compounds like 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol could be explored for their potential as anti-cancer agents due to their ability to interfere with DNA replication processes .

Data Table: Comparison of Biological Activities

Compound NameMechanism of ActionBiological ActivityReference
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-olPotential A1 receptor agonistAntiproliferative effects
Benzopsoralen derivativesTopoisomerase II inhibitionAntitumor activity
N6-cyclopentyl adenosine derivativesA1 receptor selectivityAnalgesic without sedation

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